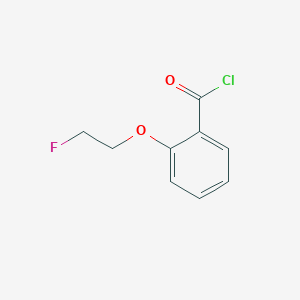

2-(2-Fluoroethoxy)benzoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

356045-70-0 |

|---|---|

Molecular Formula |

C9H8ClFO2 |

Molecular Weight |

202.61 g/mol |

IUPAC Name |

2-(2-fluoroethoxy)benzoyl chloride |

InChI |

InChI=1S/C9H8ClFO2/c10-9(12)7-3-1-2-4-8(7)13-6-5-11/h1-4H,5-6H2 |

InChI Key |

PFSOHNXGULQJQP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)Cl)OCCF |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Design for 2 2 Fluoroethoxy Benzoyl Chloride

Strategic Approaches to Benzoyl Chloride Synthesis

The formation of a benzoyl chloride functional group is a cornerstone of this synthesis. This transformation can be approached from several well-established starting points, primarily involving the activation of a carboxylic acid or the partial hydrolysis of a chlorinated toluene (B28343) derivative.

Derivatization from Benzoic Acid Analogues

The most common and versatile laboratory-scale method for preparing benzoyl chlorides is the direct conversion of the corresponding benzoic acid. wikipedia.org This is achieved by treating the carboxylic acid with a suitable chlorinating agent. Several reagents are effective for this purpose, each with its own advantages and reaction characteristics. masterorganicchemistry.com

Common chlorinating agents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). masterorganicchemistry.comsciencemadness.org The reaction with thionyl chloride is particularly prevalent as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. youtube.com The mechanism involves the carboxylic acid's oxygen atom attacking the sulfur atom of thionyl chloride, followed by the elimination of a chloride ion and subsequent intramolecular nucleophilic attack by the chloride to form the acyl chloride. youtube.com A catalyst, such as N,N-dimethylformamide (DMF), is often used to accelerate the reaction. google.com

Oxalyl chloride is another highly effective, albeit more expensive, reagent that tends to be milder and more selective. researchgate.net Its reaction with a carboxylic acid, often in the presence of a catalytic amount of DMF, proceeds through a reactive Vilsmeier intermediate to yield the acid chloride with gaseous byproducts (CO, CO₂). researchgate.netpearson.com Phosphorus halides like PCl₅ and PCl₃ are also effective but can sometimes lead to more side products, making purification more complex. prepchem.com

Table 1: Comparison of Common Reagents for Converting Benzoic Acids to Benzoyl Chlorides

| Reagent | Typical Conditions | Byproducts | Yield | Advantages & Disadvantages |

|---|---|---|---|---|

| Thionyl Chloride (SOCl₂) | Reflux, often with catalytic DMF google.comprepchem.com | SO₂(g), HCl(g) | High (e.g., >90%) google.com | Adv: Gaseous byproducts simplify workup. youtube.comDisadv: Reagent is corrosive and toxic. |

| Oxalyl Chloride ((COCl)₂) | Room temp or gentle heating; catalytic DMF researchgate.net | CO(g), CO₂(g), HCl(g) | High (e.g., 97%) prepchem.com | Adv: Milder conditions, very effective. researchgate.netDisadv: More expensive than SOCl₂. researchgate.net |

| Phosphorus Pentachloride (PCl₅) | Mixing reactants, often without solvent prepchem.com | POCl₃(l), HCl(g) | High (e.g., 90%) sciencemadness.orgprepchem.com | Adv: Highly reactive. Disadv: Solid reagent, liquid byproduct (POCl₃) requires separation. |

Conversion from Benzotrichloride (B165768) Precursors

On an industrial scale, an alternative route to benzoyl chloride involves the partial hydrolysis of benzotrichloride (C₆H₅CCl₃). wikipedia.orgatamanchemicals.com This process can also be achieved by reacting benzotrichloride with benzoic acid. wikipedia.org These reactions are typically catalyzed by acids like sulfuric acid or Lewis acids such as ferric chloride (FeCl₃). atamanchemicals.com While efficient for large-scale production of unsubstituted benzoyl chloride, this method is less suitable for producing substituted derivatives like 2-(2-Fluoroethoxy)benzoyl chloride due to the required synthesis of the specific substituted benzotrichloride precursor.

Introduction of the 2-Fluoroethoxy Functionality

The defining feature of the target molecule is the 2-fluoroethoxy group at the ortho position. Introducing this functionality requires a strategic approach, most commonly through ether synthesis or, more hypothetically, through direct fluorination.

Etherification Strategies on Hydroxybenzoyl Systems

The most direct and widely used method for forming the aryl ether linkage is the Williamson ether synthesis. wikipedia.org This reaction involves the Sₙ2 displacement of a halide by an alkoxide. masterorganicchemistry.com In the context of synthesizing this compound, this would typically involve:

Starting with a 2-hydroxybenzoic acid derivative, such as salicylic (B10762653) acid or an ester like methyl salicylate (B1505791).

Deprotonating the phenolic hydroxyl group with a suitable base to form a phenoxide.

Reacting the resulting phenoxide with a 2-fluoroethyl halide, such as 1-bromo-2-fluoroethane (B107303) or 1-iodo-2-fluoroethane. wikipedia.org

The choice of base and solvent is critical for the success of this reaction. Strong bases like sodium hydride (NaH) are effective for deprotonating the phenol (B47542), while weaker bases like potassium carbonate (K₂CO₃) are often used in polar aprotic solvents like DMF or acetonitrile (B52724). jk-sci.comyoutube.com The alkylating agent must be a good Sₙ2 substrate, making primary halides like 1-bromo-2-fluoroethane ideal. wikipedia.org A patent for the synthesis of the analogous 2-(2,2,2-trifluoroethoxy)benzoic acid describes the reaction of a hydroxybenzoic acid with 2,2,2-trifluoroethyl triflate, highlighting a similar etherification strategy. google.com

Table 2: Typical Reagents and Conditions for Williamson Ether Synthesis of Aryl Ethers

| Component | Examples | Role in Reaction |

|---|---|---|

| Aryl Precursor | 2-Hydroxybenzoic acid (Salicylic acid) | Provides the phenoxide nucleophile after deprotonation. |

| Base | NaH, K₂CO₃, Cs₂CO₃ jk-sci.com | Deprotonates the phenolic -OH group to form the nucleophilic phenoxide. |

| Alkylating Agent | 1-Bromo-2-fluoroethane, 2-Fluoroethyl tosylate | Provides the electrophilic carbon for the Sₙ2 attack. wikipedia.org Primary halides are preferred. masterorganicchemistry.com |

| Solvent | DMF, Acetonitrile, THF jk-sci.com | Aprotic polar solvents are typically used to facilitate the Sₙ2 reaction. |

Regioselective Fluorination Techniques

A more modern, though less direct, alternative could involve the regioselective fluorination of a pre-formed ethoxy-substituted benzene (B151609) ring. This approach is at the forefront of organofluorine chemistry but presents significant challenges. The goal would be to selectively introduce a fluorine atom at the terminal (C2) position of an ethoxy group.

Modern electrophilic fluorinating agents, such as Selectfluor®, are capable of fluorinating a wide range of substrates. mdpi.com However, achieving regioselectivity on an unactivated aliphatic side chain like an ethoxy group is difficult, as C-H bonds on the benzene ring or the benzylic position of the ethyl group are often more reactive. Recent advances have demonstrated the regioselective fluorination of specific systems like allenes using I(I)/I(III) catalysis, but the application of such methods to simple alkoxyarenes is not yet established. nih.govresearchgate.net Therefore, while a theoretical possibility, this route is currently less practical than the Williamson ether synthesis for preparing the desired 2-fluoroethoxy side chain.

Proposed Retrosynthetic Analysis for this compound

A logical retrosynthetic analysis for this compound prioritizes the disconnection of the most reactive functional group first. This leads to a convergent synthesis plan based on the well-established reactions discussed previously.

The primary disconnection is the C-Cl bond of the benzoyl chloride (I). This is a standard functional group interconversion (FGI), leading back to its precursor, 2-(2-Fluoroethoxy)benzoic acid (II). This transformation is reliably achieved using reagents like thionyl chloride or oxalyl chloride. prepchem.commdpi.com

The next disconnection targets the aryl ether bond in compound (II). This C-O bond can be disconnected via the logic of the Williamson ether synthesis. This breaks the molecule into a readily available phenolic precursor, 2-hydroxybenzoic acid (salicylic acid) (III), and a suitable two-carbon electrophile, 1-bromo-2-fluoroethane (IV). Both salicylic acid and 1-bromo-2-fluoroethane are commercially available starting materials.

This retrosynthetic pathway represents the most plausible and efficient route to the target compound, relying on high-yielding and well-understood chemical transformations.

Disconnection at the Acid Chloride Moiety

The most direct and common retrosynthetic disconnection for this compound involves breaking the bond between the carbonyl carbon and the chlorine atom. This approach identifies the immediate precursor as 2-(2-fluoroethoxy)benzoic acid.

Figure 1: Retrosynthetic Disconnection at the Acid Chloride Moiety

This transformation from a carboxylic acid to an acyl chloride is a standard and well-established reaction in organic synthesis. The forward synthesis typically involves treating the carboxylic acid with a suitable chlorinating agent. Several reagents are effective for this purpose, with the choice often depending on the scale of the reaction and the desired purity of the product.

Common chlorinating agents include:

Thionyl chloride (SOCl₂): This is a widely used reagent due to its efficiency and the fact that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture. The reaction is often performed with or without an inert solvent, such as toluene or dichloromethane (B109758).

Oxalyl chloride ((COCl)₂): This reagent is also highly effective and often used for smaller-scale preparations or when milder conditions are required. It typically requires a catalytic amount of a substance like N,N-dimethylformamide (DMF).

Phosphorus pentachloride (PCl₅): While effective, the solid nature of this reagent and the solid byproduct (phosphoryl chloride, POCl₃) can sometimes make product isolation more complex.

The synthesis of 2,3,4-trichloro-5-fluoro-benzoyl chloride from its corresponding benzoic acid is achieved by refluxing with thionyl chloride for an extended period until gas evolution stops, indicating the completion of the reaction. prepchem.com A similar protocol would be directly applicable for the preparation of this compound.

Disconnection at the Ether Linkage

A deeper retrosynthetic analysis involves the disconnection of the ether bond. This strategy breaks the molecule down into more fundamental and readily available starting materials. The disconnection can occur on either side of the ether oxygen, but the most synthetically viable approach involves cleaving the bond between the oxygen and the aromatic ring.

Figure 2: Retrosynthetic Disconnection at the Ether Linkage

This analysis identifies a 2-hydroxybenzoic acid derivative (like salicylic acid) and a 2-fluoroethyl electrophile (such as 2-fluoroethyl tosylate or 1-bromo-2-fluoroethane) as the key precursors. The forward synthesis to form the ether linkage is typically accomplished via a Williamson ether synthesis.

This process involves:

Deprotonation of the phenol: The hydroxyl group of the 2-hydroxybenzoic acid derivative is deprotonated with a suitable base to form a more nucleophilic phenoxide. Common bases for this step include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH).

Nucleophilic substitution: The resulting phenoxide then displaces a leaving group from the 2-fluoroethyl electrophile in an Sₙ2 reaction to form the ether bond.

The synthesis of related (trifluoroethoxy)benzoic acids has been demonstrated through the reaction of a halobenzoic acid with 2,2,2-trifluoroethanol (B45653) in the presence of a strong base and a copper catalyst. google.com A similar copper-catalyzed Ullmann condensation could be envisioned for this synthesis, reacting a 2-halobenzoic acid with 2-fluoroethanol.

Optimization Parameters in this compound Synthesis

The successful synthesis of this compound with high yield and purity hinges on the careful optimization of several key parameters in both the ether formation and the final chlorination step.

Reaction Conditions and Reagent Selection

For the Etherification Step (Williamson Ether Synthesis):

Base Selection: The choice of base is critical for the efficient deprotonation of the phenolic hydroxyl group without causing unwanted side reactions, such as hydrolysis of the ester if a methyl or ethyl salicylate is used as the starting material. Strong, non-nucleophilic bases like sodium hydride (NaH) are often preferred for complete deprotonation. However, weaker bases like potassium carbonate (K₂CO₃) can also be effective, particularly in polar aprotic solvents, and are often safer and easier to handle on a large scale.

Solvent: The solvent must be able to dissolve the reactants and be inert to the reaction conditions. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile are typically used as they can solvate the cation of the base, leaving a more reactive "naked" phenoxide anion, thus accelerating the rate of the Sₙ2 reaction.

Temperature and Reaction Time: The reaction temperature is a crucial parameter to control. Higher temperatures can increase the reaction rate but may also lead to the formation of elimination byproducts from the 2-fluoroethyl halide. A typical temperature range is between room temperature and 80°C. The reaction progress should be monitored (e.g., by TLC or GC) to determine the optimal reaction time.

For the Chlorination Step:

Chlorinating Agent: As previously mentioned, thionyl chloride is often the reagent of choice for converting carboxylic acids to acid chlorides. prepchem.comnih.gov Its advantages include the volatile nature of its byproducts, which simplifies purification. The use of a co-solvent like toluene or dichloromethane can help to control the reaction temperature and improve solubility.

Catalyst: For reactions involving oxalyl chloride, a catalytic amount of DMF is necessary to form the reactive Vilsmeier reagent, which is the active chlorinating species.

Temperature Control: The reaction is typically exothermic and may require initial cooling. After the initial reaction, gentle heating or refluxing is often employed to drive the reaction to completion.

Yield Enhancement and Purity Considerations

Maximizing the yield and ensuring the high purity of the final this compound product requires attention to detail throughout the synthetic sequence.

Stoichiometry: The molar ratio of the reactants should be carefully controlled. In the chlorination step, a slight excess of the chlorinating agent (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete conversion of the carboxylic acid.

Purification of Intermediates: The purity of the 2-(2-fluoroethoxy)benzoic acid intermediate is paramount. Any unreacted starting materials or byproducts from the etherification step should be removed before proceeding to the chlorination. Purification techniques such as recrystallization or column chromatography are often employed. For instance, related benzoic acid derivatives are purified by acidification and filtration, followed by washing. chemicalbook.com

Final Product Purification: The final this compound is a reactive compound and is sensitive to moisture. The primary method for purification is vacuum distillation. google.com This separates the higher-boiling acid chloride from any remaining lower-boiling thionyl chloride and solvent. The boiling point of the related 2-fluorobenzoyl chloride is reported as 90-92 °C at 15 mmHg, which provides an estimate for the distillation conditions. sigmaaldrich.com

Moisture Control: All steps, particularly the final chlorination and purification, must be carried out under anhydrous (dry) conditions. The presence of water will lead to the hydrolysis of the acid chloride back to the carboxylic acid, reducing the yield and purity of the desired product. The use of oven-dried glassware and anhydrous solvents is essential.

By carefully selecting reagents and optimizing the reaction conditions for each step, the synthesis can be tailored to produce this compound in high yield and of a purity suitable for its intended applications in further organic synthesis.

Mechanistic Studies and Chemical Reactivity of 2 2 Fluoroethoxy Benzoyl Chloride

Nucleophilic Acyl Substitution Pathways

Nucleophilic acyl substitution is a two-step process, generally proceeding through an addition-elimination mechanism. nih.govyoutube.com In the initial step, the nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.orglibretexts.org This intermediate is transient and subsequently collapses, expelling the chloride ion, which is an effective leaving group, to regenerate the carbonyl double bond and yield the final substitution product. libretexts.orglibretexts.org

Reaction with Alcohols: Ester Formation Mechanisms

The reaction of 2-(2-fluoroethoxy)benzoyl chloride with alcohols, a process known as alcoholysis, yields the corresponding esters. This reaction is a classic example of nucleophilic acyl substitution. libretexts.orgrsc.org The mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the acyl chloride. This is typically performed in the presence of a non-nucleophilic base, such as pyridine, which serves to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby driving the equilibrium towards the product side. libretexts.org

The reaction rate is dependent on factors such as the steric hindrance of the alcohol and the reaction temperature. For instance, primary alcohols generally react more readily than bulkier secondary or tertiary alcohols.

A study on the alcoholysis of substituted benzoyl chlorides demonstrated that the reaction is typically second-order, being first-order with respect to both the acyl chloride and the alcohol. rsc.org When the alcohol is used as the solvent (in large excess), the kinetics can be simplified to pseudo-first-order with respect to the acyl chloride. rsc.org

Table 1: Representative Esterification Reactions of Acyl Chlorides

| Acyl Chloride | Alcohol | Product |

| Benzoyl chloride | Isopropyl alcohol | Isopropyl benzoate |

| Acetyl chloride | Ethanol (B145695) | Ethyl acetate |

| This compound | Methanol (B129727) | Methyl 2-(2-fluoroethoxy)benzoate |

This table provides illustrative examples of esterification reactions involving various acyl chlorides and alcohols.

Reaction with Amines: Amide Formation Mechanisms

The reaction of this compound with primary or secondary amines leads to the formation of amides. This reaction, often referred to as amidation, proceeds rapidly and is a common method for synthesizing N-substituted amides. libretexts.orggoogle.com The mechanism is analogous to that of esterification, with the nitrogen atom of the amine acting as the nucleophile. google.comdalalinstitute.com

The reaction is highly favorable due to the high nucleophilicity of amines. As with alcoholysis, a base is often employed to scavenge the HCl produced. In many cases, an excess of the amine reactant can itself serve as the base. libretexts.org The reaction of an acyl chloride with an amine is known as the Schotten-Baumann reaction. dalalinstitute.com

For example, the reaction with benzenamine (aniline) in the presence of a base yields N-phenyl-2-(2-fluoroethoxy)benzamide. chemijournal.com

Table 2: Representative Amidation Reactions of Benzoyl Chloride

| Amine | Product with Benzoyl Chloride |

| Primary Amine (e.g., Methylamine) | N-Methylbenzamide |

| Secondary Amine (e.g., Dimethylamine) | N,N-Dimethylbenzamide |

| Aniline | N-Phenylbenzamide (Benzanilide) chemijournal.com |

This table illustrates the products formed from the reaction of benzoyl chloride with different types of amines.

Hydrolysis and Carboxylic Acid Generation

Hydrolysis of this compound, the reaction with water, results in the formation of 2-(2-fluoroethoxy)benzoic acid. This reaction is another example of nucleophilic acyl substitution, where water acts as the nucleophile. ic.ac.uk The reaction is typically vigorous and exothermic.

The mechanism involves the initial attack of a water molecule on the carbonyl carbon, forming a tetrahedral intermediate. This intermediate then expels a chloride ion, and a proton is lost from the oxygen atom (often transferred to another water molecule) to yield the carboxylic acid and hydrochloric acid. The presence of a base, such as aqueous sodium hydroxide (B78521), can accelerate this process by providing a more potent nucleophile, the hydroxide ion (OH⁻), and by neutralizing the HCl produced. ic.ac.uk

Studies on the hydrolysis of substituted benzoyl chlorides have shown that the reaction mechanism can be influenced by the nature of the substituent. Electron-donating groups can stabilize a developing positive charge on the carbonyl carbon, potentially favoring a more dissociative (SN1-like) pathway, while electron-withdrawing groups favor the typical associative (addition-elimination) mechanism. organic-chemistry.org

Reactivity with Carbon-Based Nucleophiles

This compound can react with a variety of carbon-based nucleophiles to form new carbon-carbon bonds, leading to the synthesis of ketones.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃), this compound can acylate aromatic compounds in a Friedel-Crafts reaction. libretexts.orglibretexts.org The Lewis acid coordinates with the chlorine atom of the acyl chloride, promoting the formation of a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone after a deprotonation step that restores aromaticity. youtube.com The product of the Friedel-Crafts acylation of benzene (B151609) with this compound would be (2-(2-fluoroethoxy)phenyl)(phenyl)methanone.

Reaction with Organometallic Reagents:

Grignard Reagents: The reaction of an acyl chloride with a Grignard reagent (R-MgX) is a powerful method for forming ketones, but it is often difficult to stop the reaction at the ketone stage. byjus.comlibretexts.org The initially formed ketone is also reactive towards the Grignard reagent, leading to a second nucleophilic addition and the formation of a tertiary alcohol upon workup. chemistrysteps.com

Gilman Reagents (Organocuprates): Lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are less reactive than Grignard reagents and are excellent for the synthesis of ketones from acyl chlorides. libretexts.orgchemistrysteps.com They selectively react with the acyl chloride to form a ketone and are generally unreactive towards the ketone product, especially at low temperatures, thus preventing the formation of the tertiary alcohol. chemistrysteps.comchemistrysteps.com This makes them the preferred reagent for converting this compound to a specific ketone.

Table 3: Reactivity of Acyl Chlorides with Carbon Nucleophiles

| Carbon Nucleophile | Reagent Type | Typical Product |

| Benzene (with AlCl₃) | Friedel-Crafts | Aryl Ketone |

| Grignard Reagent (RMgX) | Organometallic | Tertiary Alcohol (via ketone intermediate) |

| Gilman Reagent (R₂CuLi) | Organometallic | Ketone |

This table summarizes the outcomes of reacting acyl chlorides with different types of carbon-based nucleophiles.

Influence of the 2-Fluoroethoxy Group on Reactivity

Electronic Effects on the Benzene Ring

The 2-fluoroethoxy group (-OCH₂CH₂F) attached to the benzene ring at the ortho position influences the reactivity of the benzoyl chloride moiety through a combination of inductive and resonance effects. libretexts.orgstackexchange.com

Resonance Effect (+R): The oxygen atom directly attached to the benzene ring has lone pairs of electrons that can be delocalized into the aromatic π-system through resonance. stackexchange.comyoutube.com This resonance effect donates electron density to the ring, particularly at the ortho and para positions. libretexts.org This donation of electron density tends to activate the ring towards electrophilic substitution.

Steric Hindrance Considerations

The steric environment around the reactive carbonyl center of this compound is a crucial factor influencing its reactivity, particularly in nucleophilic acyl substitution reactions. The presence of the 2-fluoroethoxy group at the ortho position introduces a degree of steric hindrance that can modulate the accessibility of the carbonyl carbon to incoming nucleophiles.

The bulk of the 2-fluoroethoxy group, while not excessively large, is sufficient to create a more crowded environment compared to unsubstituted benzoyl chloride. This steric impediment can slow down the rate of reaction with bulky nucleophiles. For instance, in reactions with sterically demanding secondary or tertiary amines, the rate of amide formation is expected to be lower than that observed with less hindered benzoyl chlorides.

Table 1: Predicted Relative Reaction Rates based on Steric Hindrance

| Nucleophile | Predicted Relative Rate with this compound | Rationale |

| Ammonia | High | Small, unhindered nucleophile. |

| Diethylamine | Moderate | Increased steric bulk compared to ammonia. |

| Diisopropylamine | Low | Significant steric hindrance from the isopropyl groups. |

| tert-Butanol | Very Low | Highly hindered tertiary alcohol. |

Electrophilic Aromatic Substitution Potentials

The benzene ring of this compound is subject to electrophilic aromatic substitution (EAS) reactions. The regiochemical outcome of such reactions is directed by the combined electronic effects of the two substituents: the acyl chloride group (-COCl) and the 2-fluoroethoxy group (-OCH₂CH₂F).

The acyl chloride group is a powerful deactivating group and a meta-director due to its strong electron-withdrawing nature, both through inductive and resonance effects. Conversely, the 2-fluoroethoxy group is an activating group and an ortho-, para-director. The oxygen atom's lone pairs can donate electron density to the ring via resonance, which outweighs its inductive electron-withdrawing effect.

In the case of this compound, the two substituents are in an ortho relationship. The directing effects of these groups are therefore in opposition. The powerful deactivating and meta-directing acyl chloride group will direct incoming electrophiles to the positions meta to it (positions 4 and 6). The activating ortho-, para-directing 2-fluoroethoxy group will direct incoming electrophiles to the positions ortho and para to it (positions 3 and 5).

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

| Reaction | Major Product(s) | Minor Product(s) | Rationale |

| Nitration (HNO₃/H₂SO₄) | 4-Nitro-2-(2-fluoroethoxy)benzoyl chloride and 6-Nitro-2-(2-fluoroethoxy)benzoyl chloride | 5-Nitro-2-(2-fluoroethoxy)benzoyl chloride and 3-Nitro-2-(2-fluoroethoxy)benzoyl chloride | The directing effect of the activating 2-fluoroethoxy group is likely to dominate, leading to substitution at the para and ortho positions relative to it. |

| Bromination (Br₂/FeBr₃) | 4-Bromo-2-(2-fluoroethoxy)benzoyl chloride and 6-Bromo-2-(2-fluoroethoxy)benzoyl chloride | 5-Bromo-2-(2-fluoroethoxy)benzoyl chloride and 3-Bromo-2-(2-fluoroethoxy)benzoyl chloride | Similar to nitration, the alkoxy group directs the substitution. |

Note: The predictions in this table are based on the established directing effects of substituents in electrophilic aromatic substitution. Experimental verification for this compound is required for confirmation.

Exploration of Derivatives and Analogues Derived from 2 2 Fluoroethoxy Benzoyl Chloride

Synthesis of Fluoroethoxybenzoyl Amides for Research Applications

The reaction of 2-(2-fluoroethoxy)benzoyl chloride with primary or secondary amines is a robust and straightforward method for generating a diverse library of N-substituted benzamides. This transformation proceeds via a nucleophilic acyl substitution mechanism.

The formation of 2-(2-fluoroethoxy)benzamides occurs when the nucleophilic nitrogen of an amine attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.orgvedantu.com This addition is followed by the elimination of a chloride ion, reforming the carbonyl double bond and creating the stable amide linkage. libretexts.org Typically, the reaction is carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to scavenge the hydrogen chloride (HCl) byproduct that is formed. researchgate.net This prevents the protonation of the starting amine, which would render it non-nucleophilic.

The versatility of this reaction allows for the coupling of this compound with a wide range of amines, including aliphatic, aromatic, and heterocyclic amines, to produce structurally diverse amides for various research contexts, such as screening for biological activity. hud.ac.ukdoubtnut.com

Table 1: Examples of Amines for the Synthesis of Diverse 2-(2-Fluoroethoxy)benzamides

| Amine Class | Representative Amine | Resulting Amide Product |

|---|---|---|

| Primary Aliphatic | Propylamine | N-propyl-2-(2-fluoroethoxy)benzamide |

| Secondary Aliphatic | Piperidine | (2-(2-Fluoroethoxy)phenyl)(piperidin-1-yl)methanone |

| Primary Aromatic | Aniline | N-phenyl-2-(2-fluoroethoxy)benzamide |

| Heterocyclic | 4-Amino-1-methylpiperidine | N-(1-methylpiperidin-4-yl)-2-(2-fluoroethoxy)benzamide |

The ortho-positioning of the fluoroethoxy group relative to the acyl chloride functionality allows for the synthesis of amides that can serve as precursors to complex heterocyclic systems through intramolecular cyclization reactions.

Benzoxazinones : When this compound is reacted with a 2-aminophenol, the initial product is an N-(2-hydroxyphenyl)-2-(2-fluoroethoxy)benzamide. This intermediate can undergo a subsequent intramolecular cyclization via dehydration to form a 2-(2-(2-fluoroethoxy)phenyl)-4H-3,1-benzoxazin-4-one. This cyclodehydration is often promoted by acid catalysis or thermal conditions, providing a direct route to this valuable heterocyclic scaffold. organic-chemistry.org

Benzimidazoles : Similarly, reaction with a benzene-1,2-diamine (ortho-phenylenediamine) yields an N-(2-aminophenyl)-2-(2-fluoroethoxy)benzamide intermediate. Under acidic conditions, this intermediate can cyclize to form a 2-(2-(2-fluoroethoxy)phenyl)-1H-benzo[d]imidazole. This method is a common strategy for the synthesis of substituted benzimidazoles, which are prevalent in medicinal chemistry.

Generation of Fluoroethoxybenzoyl Esters

Ester derivatives of 2-(2-fluoroethoxy)benzoic acid are readily synthesized from the corresponding acyl chloride through reaction with a variety of alcohols and phenols. This esterification follows the same nucleophilic acyl substitution pathway as amide formation, with the oxygen atom of the alcohol acting as the nucleophile.

The reaction of this compound with alcohols, from simple alkanols to complex polyols or phenols, provides access to a wide range of ester compounds. ui.ac.idresearchgate.net These reactions are typically performed in the presence of a base like pyridine, which acts as both a catalyst and a scavenger for the HCl byproduct.

The resulting esters can be simple molecules for property evaluation or can be designed as complex scaffolds for further functionalization. For example, esters can be synthesized to act as "pro-drugs" or "pro-probes," where the ester linkage is designed to be cleaved by cellular enzymes like esterases. nih.gov This approach can be used to mask a polar group, facilitating cell membrane permeability, with the active or fluorescent molecule being released inside the cell upon enzymatic hydrolysis. nih.gov

Table 2: Examples of Alcohols for the Synthesis of 2-(2-Fluoroethoxy)benzoate Esters

| Alcohol/Phenol (B47542) | Resulting Ester Product | Potential Application Area |

|---|---|---|

| Ethanol (B145695) | Ethyl 2-(2-fluoroethoxy)benzoate | Synthetic Intermediate |

| Phenol | Phenyl 2-(2-fluoroethoxy)benzoate | Material Science Precursor |

| Glycerol | Glycerol tri(2-(2-fluoroethoxy)benzoate) | Specialty Plasticizer Research |

| 4-Nitrophenol | 4-Nitrophenyl 2-(2-fluoroethoxy)benzoate | Active Ester for Further Amidation |

Design and Synthesis of Radiolabeled [18F]Analogues

The presence of a fluorine atom in this compound makes it an attractive candidate for developing positron emission tomography (PET) imaging agents by replacing the stable fluorine-19 isotope with the positron-emitting fluorine-18 (B77423) ([18F]). frontiersin.org PET is a highly sensitive molecular imaging technique that allows for the non-invasive, quantitative assessment of biological processes in vivo. frontiersin.org The 109.8-minute half-life of [18F] is ideal for clinical PET imaging, allowing for synthesis, transport, and imaging protocols. researchgate.net

The synthesis of [18F]-labeled analogues of this compound or its derivatives requires specialized radiochemical techniques designed to work with the short half-life and small molar quantities of the isotope. Two primary strategies are commonly employed.

Strategy 1: Late-Stage Nucleophilic Fluorination

This approach involves synthesizing a precursor molecule where the ethoxy side chain is terminated with a good leaving group, such as a tosylate (-OTs) or mesylate (-OMs). The final step of the synthesis is the introduction of the [18F]fluoride ion.

Precursor Synthesis : A precursor such as methyl 2-hydroxybenzoate is first reacted with 2-bromoethyl tosylate, followed by hydrolysis of the ester to yield 2-(2-(tosyloxy)ethoxy)benzoic acid. This acid is then converted to the corresponding acyl chloride, 2-(2-(tosyloxy)ethoxy)benzoyl chloride.

Radiolabeling : The precursor is then treated with cyclotron-produced, no-carrier-added [18F]fluoride. mdpi.com The reaction is performed in a polar aprotic solvent like acetonitrile (B52724) or DMSO and requires a phase-transfer catalyst, typically a combination of potassium carbonate (K2CO3) and a cryptand like Kryptofix 222 (K222), to enhance the nucleophilicity of the fluoride (B91410) ion. nih.govacs.org The [18F]fluoride displaces the tosylate leaving group via an S_N2 reaction to form the desired [18F]this compound. This product can then be used immediately to label a target amine or alcohol.

Strategy 2: [18F]-Labeled Synthon Approach

An alternative strategy involves preparing a small, radiolabeled building block (a synthon), which is then coupled to the rest of the molecule.

Synthon Preparation : A common and highly efficient synthon is [18F]2-fluoroethyl tosylate. It is prepared by reacting [18F]fluoride with an excess of a di-substituted precursor, such as 1,2-bis(tosyloxy)ethane, under the conditions described above. nih.gov The resulting [18F]2-fluoroethyl tosylate is purified, often by solid-phase extraction (SPE).

Coupling : The purified [18F]2-fluoroethyl tosylate is then reacted with a suitable nucleophile, such as methyl 2-hydroxybenzoate, in the presence of a base. This O-alkylation reaction attaches the [18F]fluoroethoxy group to the aromatic ring.

Final Steps : The resulting intermediate, methyl [18F]2-(2-fluoroethoxy)benzoate, is then rapidly hydrolyzed to the corresponding carboxylic acid, which can be converted to the target acyl chloride for subsequent reactions, or used to prepare other derivatives for PET imaging studies. nih.govnih.gov

Both strategies require automated synthesis modules to handle the high levels of radioactivity and ensure reproducible, high-yield production within the time constraints imposed by the isotope's half-life. openmedscience.com

Precursor Development for Radiochemistry

The introduction of a fluorine atom, particularly the positron-emitting isotope fluorine-18 (¹⁸F), is a cornerstone of modern medical imaging, specifically Positron Emission Tomography (PET). The 2-fluoroethoxy group is a valuable component in the design of PET radiotracers due to its favorable pharmacokinetic properties. While direct studies on this compound as a radiolabeling precursor are not extensively documented, the synthesis of analogues containing the [¹⁸F]fluoroethoxy moiety provides significant insight into its potential applications.

A pertinent example is the development of a [¹⁸F]fluoroethoxy derivative of senicapoc (B1681619), a potent inhibitor of the KCa3.1 potassium channel, which is a biomarker in various cancers. The synthesis of this PET tracer, [¹⁸F]fluoroethoxy senicapoc ([¹⁸F]28), highlights a strategic approach to radiolabeling that could be adapted for derivatives of this compound. researchgate.netresearchgate.net The synthesis involves the preparation of a tosylate precursor from 2-fluoroethanol, which is then used to alkylate a phenol to introduce the fluoroethoxy group. researchgate.net For the radiolabeled variant, [¹⁸F]fluoroethyl tosylate is a commonly used prosthetic group for the alkylation of phenols to introduce the ¹⁸F-label. researchgate.netresearchgate.net

The development of such radiotracers is a multi-step process that begins with the synthesis of a suitable precursor molecule that can be readily labeled with ¹⁸F. This process underscores the importance of designing molecules with specific functional groups that facilitate efficient radiolabeling. The following table summarizes the key aspects of the synthesis of the [¹⁸F]fluoroethoxy senicapoc derivative, illustrating a practical application of the fluoroethoxy group in radiochemistry.

| Step | Description | Reagents and Conditions | Reference |

| 1. Precursor Synthesis | Preparation of (2-fluoroethyl) tosylate from 2-fluoroethanol. | TsCl, Et₃N, CH₂Cl₂, RT, 24 h | researchgate.net |

| 2. Alkylation | Alkylation of a phenolic precursor with (2-fluoroethyl) tosylate to yield the non-radioactive fluoroethoxy derivative. | DMF, Cs₂CO₃, 100 °C | researchgate.net |

| 3. Radiosynthesis | Synthesis of the [¹⁸F]fluoroethoxy senicapoc derivative ([¹⁸F]28) for use as a PET tracer. | Problems with direct ¹⁸F-fluorination led to the synthesis of the fluoroethoxy derivative as an alternative. | researchgate.netresearchgate.net |

| 4. In Vitro/In Vivo Evaluation | The synthesized tracer underwent in vitro stability tests and in vivo biodistribution experiments. | Patch clamp experiments, mouse and human serum stability, biodistribution in wild-type mice. | researchgate.netresearchgate.net |

This example demonstrates a viable pathway for the use of fluoroethoxy-containing compounds in the development of novel PET tracers. The acyl chloride functionality of this compound would allow for its easy conjugation to various molecules, such as amines or alcohols, to create precursors for similar radiolabeling strategies.

Polymeric and Material Science Applications of Derivatives

The incorporation of fluorine atoms into polymers is a well-established strategy for modifying their physical and chemical properties. Fluorinated polymers often exhibit desirable characteristics such as low dielectric constants, high thermal stability, and excellent chemical resistance. researchgate.net Similarly, the benzoyl group can be introduced into polymer structures to enhance properties like thermal stability and to provide a reactive site for further functionalization. researchgate.net

While specific research on the use of this compound as a monomer or modifying agent in polymer synthesis is not widely available, its chemical structure suggests potential applications in material science. The presence of both a fluoroethoxy group and a benzoyl chloride moiety makes it a candidate for creating functional polymers with unique properties.

For instance, the benzoyl chloride group can be used in reactions like Friedel-Crafts acylation to attach the 2-(2-fluoroethoxy)benzoyl group to aromatic polymers like polystyrene. researchgate.net This modification would introduce the fluoroethoxy group, potentially lowering the polymer's dielectric constant and enhancing its thermal properties. The incorporation of benzoyl groups into syndiotactic polystyrene has been shown to affect its melting point and glass transition temperature. researchgate.net

Furthermore, the principles of synthesizing fluorinated polybenzoxazoles (PBOs), which are known for their high performance, could be adapted. researchgate.net Although these are typically synthesized from different fluorinated monomers, the concept of incorporating fluorine to achieve low dielectric constants is relevant. The table below summarizes the properties of some related functional polymers, highlighting the potential benefits of incorporating fluorine and benzoyl groups.

| Polymer Type | Functional Group | Key Properties | Potential Application | Reference |

| Fluorinated Polybenzoxazoles | Fluorine | Low dielectric constant, high thermal stability, chemical resistance. | Microelectronics | researchgate.net |

| Benzoylated Syndiotactic Polystyrene | Benzoyl | Modified thermal properties (melting point, glass transition temperature), provides reactive site for further modification. | Engineering plastics, functional polymer supports. | researchgate.net |

| Fluorinated Polyimides | Trifluoromethyl | Ultralow dielectric constant, excellent thermal stability, good mechanical properties. | Dielectric films | researchgate.net |

The synthesis of functional polymers often involves the use of reactive monomers that can be incorporated into a polymer chain or grafted onto an existing polymer backbone. The dual functionality of this compound makes it a promising, albeit currently underexplored, candidate for the development of advanced materials. Further research in this area could lead to the creation of new polymers with tailored properties for a range of applications, from electronics to specialized coatings.

Advanced Applications of 2 2 Fluoroethoxy Benzoyl Chloride in Specialized Organic Synthesis

Role as a Key Intermediate in Complex Molecule Construction

The primary role of any acyl chloride is to act as a potent electrophile for the acylation of nucleophiles. 2-(2-Fluoroethoxy)benzoyl chloride excels in this function, serving as a key intermediate in the assembly of complex molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. The benzoyl chloride moiety readily reacts with a wide range of nucleophiles, such as amines, alcohols, and thiols, to form stable amide, ester, and thioester linkages, respectively. These reactions are fundamental steps in building larger molecular frameworks.

The presence of the 2-fluoroethoxy group is not merely passive. It imparts specific physicochemical properties to the resulting molecule, such as increased metabolic stability, enhanced lipophilicity, and altered binding conformations, which can be crucial for biological activity. For instance, the analogous compound 2-fluorobenzoyl chloride is a known intermediate in the synthesis of the hypnotic drug flunitrazepam. nih.gov Similarly, this compound can be envisioned as a starting material for a new generation of bioactive compounds where the flexible, fluorinated side chain can probe deeper into protein binding pockets or enhance membrane permeability.

The general reactivity is exemplified by the reactions of similar benzoyl chlorides. For example, 2-fluorobenzoyl chloride reacts with pyrazole (B372694) derivatives to form intermediates for heteroannulated oxazinones. sigmaaldrich.com This highlights the utility of such reagents in creating complex heterocyclic systems, which are prevalent in many biologically active compounds. sigmaaldrich.com The synthesis of various molecules benefits from the reliable reactivity of the benzoyl chloride group to introduce a substituted benzoyl moiety. guidechem.comchemicalbook.comatamanchemicals.comatamanchemicals.com

| Nucleophile Type | Reactant | Product Type | Significance |

|---|---|---|---|

| Primary/Secondary Amine (R-NH₂) | This compound | N-substituted-2-(2-fluoroethoxy)benzamide | Formation of stable amide bonds, a core structure in many pharmaceuticals. |

| Alcohol (R-OH) | This compound | Alkyl 2-(2-fluoroethoxy)benzoate | Creation of ester linkages, often used as prodrugs or in materials science. |

| Thiol (R-SH) | This compound | S-Alkyl 2-(2-fluoroethoxy)benzothioate | Formation of thioesters, important in various biochemical pathways and as reactive intermediates. |

| Amino Acid | This compound | N-Acylated Amino Acid | Modification of peptides and proteins to alter their properties. |

Introduction of Fluorine Tags for Spectroscopic Probes

The field of chemical biology increasingly relies on biophysical techniques to study the intricate interactions between molecules. nih.gov Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a particularly powerful tool in this domain because fluorine is virtually absent in biological systems, meaning any ¹⁹F signal comes from an introduced probe. nih.gov this compound is an ideal reagent for introducing such a ¹⁹F NMR probe onto a molecule of interest.

The process involves chemically attaching, or "tagging," the 2-(2-fluoroethoxy)benzoyl group to a target molecule, often a protein or a drug candidate. This is typically achieved by reacting the acyl chloride with a nucleophilic functional group (like a lysine (B10760008) amine or a tyrosine hydroxyl) on the target. The resulting tagged molecule can then be studied by ¹⁹F NMR. The chemical shift of the fluorine nucleus is highly sensitive to its local electronic environment. rsc.org Therefore, a change in the ¹⁹F NMR signal upon the binding of a ligand or a change in protein conformation provides valuable information about the binding event, including affinity (Kd), kinetics, and the nature of the binding site. nih.govrsc.org

The 2-fluoroethoxy group offers distinct advantages as a ¹⁹F NMR tag:

Signal Clarity: The fluorine atoms are magnetically equivalent in many conformations, leading to a sharp, clean signal.

Flexibility: The ethyl linker allows the fluorinated moiety some conformational freedom, which can be useful for probing binding pockets without introducing excessive rigidity.

Distinct Chemical Shift: The -OCH₂CH₂F group will have a characteristic chemical shift, distinct from other common fluorine tags like -CF₃ or aryl-F, allowing for multiplexed experiments with different probes. cfplus.cznih.gov

| Feature | Description | Advantage in ¹⁹F NMR Studies |

|---|---|---|

| Reactive Group | Acyl Chloride (-COCl) | Allows for covalent attachment to a wide range of nucleophilic biomolecules (amines, alcohols). |

| Fluorine Moiety | Fluoroethoxy (-OCH₂CH₂F) | Provides a sensitive ¹⁹F NMR signal in a region with no biological background. |

| Signal Sensitivity | The ¹⁹F chemical shift is highly sensitive to the local microenvironment. | Enables the detection of binding events, conformational changes, and measurement of binding affinities. nih.gov |

| Structural Flexibility | The ethoxy linker provides rotational freedom. | Allows the probe to adapt to different binding sites and report on dynamic processes. |

Development of Novel Chemical Reagents and Catalysts

Beyond its role as a simple building block, this compound can serve as a precursor for more complex and functional molecules, such as novel reagents or ligands for catalysis. The combination of the reactive acyl chloride and the tunable fluoroethoxy group allows for its incorporation into sophisticated molecular architectures.

For example, benzoyl chlorides are used to synthesize benzoyl peroxide, a widely used polymerization initiator. atamanchemicals.com By extension, 2-(2-fluoroethoxy)benzoyl peroxide could be synthesized to act as a specialized initiator, potentially conferring unique properties to the resulting polymers due to the presence of the fluorinated side chains.

In catalysis, ligands play a crucial role in controlling the activity and selectivity of a metal center. The 2-(2-fluoroethoxy)benzoyl moiety can be incorporated into larger ligand scaffolds. The fluorine atom can engage in non-covalent interactions (e.g., hydrogen bonding, dipole-dipole interactions) that can influence the catalytic pocket's shape and electronic properties, thereby tuning the catalyst's performance for a specific transformation. While direct examples involving this compound are not prevalent in literature, the principle is well-established with other functionalized benzoyl chlorides used to create complex chemical structures, including those with catalytic or unique reactive properties. guidechem.com

Utility in Fragment-Based Drug Discovery Research

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying starting points for new medicines. drugdiscoverychemistry.com This approach uses small, low-complexity molecules called "fragments" (typically with a molecular weight under 300 Da) to screen for weak but highly efficient binding to a biological target. nih.govcriver.com Once a binding fragment is identified, it is then optimized and grown into a more potent, drug-like lead molecule. nih.govrsc.org

The 2-(2-fluoroethoxy)benzoyl group, or derivatives thereof, represents an excellent candidate for inclusion in a fragment library. A fragment such as N-methyl-2-(2-fluoroethoxy)benzamide possesses several desirable characteristics for FBDD:

Appropriate Size and Complexity: It adheres to the "Rule of Three" often used to define fragments (MW < 300, cLogP < 3, H-bond donors/acceptors < 3).

3D Character: The flexible ethoxy chain provides a three-dimensional shape that can explore protein surfaces more effectively than a simple flat aromatic ring.

Fluorine Atom: The fluorine atom can be used for ¹⁹F NMR-based screening, which is a primary method for detecting the weak binding of fragments. rsc.org It can also form key interactions (like hydrogen bonds or favorable dipole interactions) with the protein target.

Vector for Growth: The benzamide (B126) structure provides clear, synthetically tractable vectors for chemical elaboration. Chemists can easily modify the substituents on the aromatic ring or on the amide nitrogen to grow the fragment into a higher-affinity ligand.

The use of fragment screening and subsequent optimization has led to the discovery of potent inhibitors for challenging targets. drugdiscoverychemistry.comnih.gov The unique combination of a fluorinated tail for NMR detection and a versatile benzamide core for chemical elaboration makes fragments derived from this compound highly valuable assets in modern FBDD campaigns.

| Fragment | Structure | Molecular Weight (Da) | Key Features for FBDD |

|---|---|---|---|

| N-methyl-2-(2-fluoroethoxy)benzamide |  (Structure for illustration) (Structure for illustration) | ~197.2 | - Adheres to "Rule of Three"

|

Advanced Spectroscopic and Analytical Characterization of 2 2 Fluoroethoxy Benzoyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the elucidation of the molecular structure of 2-(2-Fluoroethoxy)benzoyl chloride in solution. By analyzing the spectra of different nuclei, such as ¹H, ¹³C, and ¹⁹F, a detailed picture of the connectivity and the chemical environment of each atom can be obtained.

¹H, ¹³C, and ¹⁹F NMR Chemical Shift Analysis

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals for the aromatic and the fluoroethoxy protons. The aromatic protons would appear as a complex multiplet in the downfield region, typically between 7.0 and 8.1 ppm, due to the deshielding effect of the benzene (B151609) ring and the electron-withdrawing benzoyl chloride group. The protons of the fluoroethoxy group would show distinct signals. The methylene (B1212753) protons adjacent to the oxygen (-OCH₂-) would likely appear as a triplet, while the methylene protons adjacent to the fluorine (-CH₂F) would appear as a doublet of triplets due to coupling with both the adjacent methylene protons and the fluorine atom.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the acyl chloride is typically found in the highly deshielded region of the spectrum, around 160-180 ppm. ucalgary.ca The aromatic carbons would display signals in the range of 120-140 ppm, with the carbon attached to the electron-withdrawing benzoyl chloride group appearing at a lower field. The carbons of the fluoroethoxy group would be observed at higher fields, with the carbon bonded to fluorine showing a characteristic splitting due to C-F coupling.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique for the direct observation of fluorine atoms in a molecule. nih.govwikipedia.org For this compound, the ¹⁹F NMR spectrum would likely show a triplet, corresponding to the single fluorine atom coupled to the adjacent methylene protons. The chemical shift of the fluorine signal provides valuable information about its electronic environment. wikipedia.orgthermofisher.com The large chemical shift dispersion in ¹⁹F NMR minimizes the chances of signal overlap, simplifying spectral interpretation. nih.govthermofisher.com

Predicted NMR Data for this compound:

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | 7.0 - 8.1 | m | Aromatic protons |

| ¹H | ~4.4 | t | -OCH₂- |

| ¹H | ~4.7 | dt | -CH₂F |

| ¹³C | 160 - 180 | s | C=O |

| ¹³C | 120 - 140 | m | Aromatic carbons |

| ¹³C | ~65 | t (JC-F) | -OCH₂- |

| ¹³C | ~83 | t (JC-F) | -CH₂F |

| ¹⁹F | -200 to -220 | t | -CH₂F |

2D NMR Experiments (COSY, HSQC, HMBC, NOESY)

To further confirm the structure and resolve any ambiguities in the 1D NMR spectra, a suite of 2D NMR experiments can be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the proton spin systems in the aromatic ring and the fluoroethoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms, allowing for the unambiguous assignment of the carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the connection of the fluoroethoxy group to the benzoyl ring at the ortho position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to confirm the ortho substitution pattern by observing through-space interactions between the protons of the fluoroethoxy group and the adjacent aromatic proton.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry can measure the mass of the molecular ion with very high accuracy. This allows for the determination of the elemental composition of this compound, confirming its molecular formula of C₉H₈ClFO₂.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation to produce a series of product ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, key fragmentation pathways would likely involve:

Loss of the chlorine atom: This would result in the formation of a benzoyl cation.

Cleavage of the ether bond: This could lead to fragments corresponding to the fluoroethoxy group and the benzoyl moiety.

Formation of the acylium ion: A prominent peak corresponding to the acylium ion is a common feature in the mass spectra of acyl halides. ucalgary.ca

The fragmentation of related benzoyl chloride derivatives often involves the formation of a stable benzoyl cation (m/z 105). cdnsciencepub.comnih.gov

Predicted Fragmentation Pattern for this compound:

| m/z | Proposed Fragment |

| 202/204 | [M]⁺ (Molecular ion with isotopic pattern for Cl) |

| 167 | [M - Cl]⁺ |

| 139 | [M - OCH₂CH₂F]⁺ |

| 105 | [C₆H₄CO]⁺ |

| 77 | [C₆H₅]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of an acyl chloride is characterized by a strong carbonyl (C=O) stretching absorption at a high frequency. wikipedia.orguobabylon.edu.iq For this compound, this band would be expected in the range of 1770-1800 cm⁻¹. ucalgary.careddit.com Other characteristic bands would include C-O stretching vibrations for the ether linkage and C-F stretching vibrations. The C-Cl stretching vibration is also expected, though it may be in a region that is more difficult to interpret. uobabylon.edu.iq

Raman Spectroscopy: Raman spectroscopy can provide complementary information, particularly for the non-polar bonds and the aromatic ring vibrations. The symmetric stretching of the benzene ring is often a strong band in the Raman spectrum.

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Source |

| C=O | Stretch | 1770 - 1800 | ucalgary.careddit.com |

| C-O-C | Asymmetric Stretch | 1200 - 1250 | |

| C-F | Stretch | 1000 - 1100 | |

| C-Cl | Stretch | 600 - 800 | uobabylon.edu.iq |

| Aromatic C-H | Stretch | 3000 - 3100 | |

| Aromatic C=C | Stretch | 1450 - 1600 |

X-ray Diffraction (XRD) for Solid-State Molecular Architecture

X-ray Diffraction (XRD) stands as the definitive technique for elucidating the three-dimensional atomic arrangement of a crystalline solid. For a compound like this compound, which may be a solid at ambient or sub-ambient temperatures, single-crystal XRD provides precise data on bond lengths, bond angles, and intermolecular interactions, which collectively define its solid-state molecular architecture.

While specific crystallographic data for this compound is not publicly available, the analysis of related structures, such as benzoyl chloride and its fluorinated analogues, provides a strong basis for predicting its molecular conformation and crystal packing. researchgate.netresearchgate.net Studies on various fluorinated benzoyl chlorides using in-situ cryocrystallization techniques have revealed how the position and number of fluorine substituents influence molecular arrangement and intermolecular forces, such as C-H···O, C-H···Cl, and π-π stacking interactions. researchgate.net

It is anticipated that the this compound molecule would exhibit a largely planar benzoyl chloride core, with the acyl chloride group potentially showing some torsional flexibility. The ethoxy chain would introduce additional conformational possibilities. The presence of the fluorine atom and the carbonyl oxygen creates potential for significant intermolecular interactions, which would govern the crystal packing. These interactions are crucial for understanding the physical properties of the solid material, such as melting point and solubility.

Table 1: Representative Crystallographic Data for Related Benzoyl Chloride Compounds This table presents typical data obtained from XRD analysis of similar compounds to illustrate the parameters determined by this technique.

| Parameter | Benzoyl Chloride ebi.ac.uk | 2-Fluorobenzoyl Chloride researchgate.net | Expected for this compound |

|---|---|---|---|

| Crystal System | Monoclinic | Monoclinic | Likely Monoclinic or Orthorhombic |

| Space Group | P2₁/c | P2₁/c | To be determined |

| Key Intermolecular Interactions | C-H···O, C-H···Cl | π-π stacking, C-H···O, C-H···F | Expected to include C-H···O, C-H···F, and potential C-H···Cl interactions |

Chromatographic Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for analyzing its mixtures, particularly in monitoring reaction progress or quantifying impurities. The high reactivity of the acyl chloride group, however, presents a significant analytical challenge, as it is prone to hydrolysis or reaction with nucleophilic solvents (like methanol) or impurities. savemyexams.comsavemyexams.com This necessitates careful method development, often employing anhydrous conditions or derivatization strategies.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally sensitive compounds. For acyl chlorides, reversed-phase HPLC (RP-HPLC) is a common approach, but the protic aqueous-organic mobile phases can lead to on-column degradation. nih.gov Therefore, method development must focus on minimizing this reactivity.

A suitable HPLC method for this compound would likely involve a rapid gradient elution on a C18 or a more robust, low-activity silanol (B1196071) column to minimize interaction with the reactive analyte. sielc.com The use of aprotic solvents in the mobile phase, where possible, or rapid analysis times can mitigate degradation. UV detection is typically suitable due to the strong chromophore of the benzoyl group. ucalgary.ca For trace-level analysis, coupling HPLC with mass spectrometry (LC-MS) provides superior sensitivity and specificity. oup.comnih.gov

Table 2: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic Acid |

| Gradient | Fast gradient from 5% to 95% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at ~240 nm or Mass Spectrometry (LC-MS) |

| Injection Volume | 1-5 µL |

Gas Chromatography (GC) is well-suited for the analysis of volatile compounds like this compound. However, the thermal lability and reactivity of acyl chlorides require a highly inert GC system to prevent degradation in the injector port or on the column. nih.govjapsonline.com Direct injection is possible but can be problematic, leading to poor peak shape and inaccurate quantification.

A successful GC method would employ a low-polarity, highly inert capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase. A split injection is often used to minimize the sample load and potential for active site interaction. Temperature programming would be optimized to ensure elution of the target analyte without decomposition. Detection by Flame Ionization Detector (FID) is standard, while GC-Mass Spectrometry (GC-MS) offers definitive identification of the analyte and any degradation products or impurities. nih.govnist.gov

Table 3: Illustrative GC Method Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film |

| Carrier Gas | Helium, constant flow ~1 mL/min |

| Injector Temperature | 250 °C (with inert liner) |

| Oven Program | Initial 100 °C, ramp at 15 °C/min to 280 °C |

| Detector | FID at 300 °C or Mass Spectrometer (MS) |

| Injection Mode | Split (e.g., 50:1) |

To overcome the inherent instability of acyl chlorides during chromatographic analysis, derivatization is a powerful and widely used strategy. nih.gov This process involves converting the highly reactive acyl chloride into a more stable, less polar, and more easily analyzable derivative prior to injection. chromatographyonline.com This approach is applicable to both HPLC and GC.

For HPLC analysis , the acyl chloride can be reacted with a nucleophile that contains a strong chromophore or fluorophore to enhance UV or fluorescence detection. A common strategy involves reaction with an amine or an alcohol. For instance, reacting this compound with an agent like 2-nitrophenylhydrazine (B1229437) would yield a stable derivative with strong UV absorbance at a higher wavelength, minimizing matrix interference. nih.gov Benzoyl chloride itself is used as a derivatizing agent to improve the chromatographic retention and ionization efficiency of polar analytes in LC-MS studies. nih.govchromatographyonline.comnih.govresearchwithrowan.com

For GC analysis , derivatization aims to increase thermal stability and improve volatility. The most common methods are esterification and silylation. Reacting this compound with an alcohol like methanol (B129727) or ethanol (B145695) in a controlled, off-line reaction produces the corresponding methyl or ethyl ester, which is far more stable for GC analysis. japsonline.com Alternatively, if the analysis is for the corresponding carboxylic acid (a common impurity or hydrolytic degradant), silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to convert the acid to its volatile trimethylsilyl (B98337) ester.

Table 4: Common Derivatization Strategies for Acyl Chloride Analysis

| Technique | Derivatizing Agent | Derivative Formed | Analytical Advantage |

|---|---|---|---|

| HPLC-UV | 2-Nitrophenylhydrazine nih.gov | Hydrazide | Increased stability and UV absorbance at a specific wavelength |

| LC-MS | Benzylamine acs.org | Amide | Increased stability, improved retention, and favorable ionization |

| GC-FID/MS | Methanol/Ethanol japsonline.com | Methyl/Ethyl Ester | Increased thermal stability and improved peak shape |

| GC-FID/MS (for acid impurity) | BSTFA | Silyl Ester | Increased volatility and thermal stability of the corresponding acid |

Computational and Theoretical Chemistry Studies of 2 2 Fluoroethoxy Benzoyl Chloride

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. For 2-(2-Fluoroethoxy)benzoyl chloride, DFT calculations could provide crucial data on its stability and reactivity. These calculations could be performed using various functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*) to achieve a balance between computational cost and accuracy.

Molecular Orbital Analysis

A key output of quantum chemical calculations is the set of molecular orbitals (MOs), including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are critical for predicting a molecule's reactivity.

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons. A higher HOMO energy suggests greater reactivity towards electrophiles. For this compound, the HOMO would likely be localized on the benzene (B151609) ring and the oxygen atom of the ethoxy group, indicating these as potential sites for electrophilic attack.

LUMO: The energy of the LUMO is related to the molecule's ability to accept electrons. A lower LUMO energy indicates greater reactivity towards nucleophiles. The LUMO of this compound is expected to be centered on the carbonyl carbon of the benzoyl chloride group, which is consistent with the known reactivity of acyl chlorides towards nucleophiles.

The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability. A larger gap suggests higher stability and lower chemical reactivity.

Hypothetical Data Table: Calculated Frontier Orbital Energies for this compound

| Parameter | Calculated Value (eV) |

| HOMO Energy | (Value not available) |

| LUMO Energy | (Value not available) |

| HOMO-LUMO Gap | (Value not available) |

Note: The values in this table are hypothetical and would need to be determined through actual DFT calculations.

Electrostatic Potential Mapping

An electrostatic potential (ESP) map illustrates the distribution of charge on the surface of a molecule. These maps are invaluable for visualizing regions of positive and negative electrostatic potential, which in turn predict sites for electrophilic and nucleophilic attack.

For this compound, an ESP map would be expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, likely around the oxygen atoms of the carbonyl and ether groups, as well as the fluorine atom. These are the most likely sites for interaction with electrophiles.

Positive Potential (Blue): Regions of low electron density, particularly around the carbonyl carbon and the hydrogen atoms of the benzene ring. The carbonyl carbon would be the primary site for nucleophilic attack.

Conformational Landscape and Dynamics Simulations

The 2-(2-Fluoroethoxy) group introduces conformational flexibility to the molecule. Understanding the accessible conformations and their relative energies is crucial, as the reactivity and properties of the molecule can be conformation-dependent.

Conformational analysis would involve systematically rotating the rotatable bonds (e.g., the C-O bonds of the ethoxy group) and calculating the energy of each conformation. This would allow for the identification of the global minimum energy conformation and other low-energy conformers.

Molecular dynamics (MD) simulations could then be used to study the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can provide insights into how the molecule explores its conformational space and the timescales of conformational changes.

Prediction of Spectroscopic Properties (e.g., NMR, IR Frequencies)

Quantum chemical calculations can be used to predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model and for aid in spectral assignment.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated. These calculated frequencies are often scaled by an empirical factor to better match experimental spectra. This would help in assigning the characteristic vibrational modes, such as the C=O stretch of the acyl chloride and the C-F stretch.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) and spin-spin coupling constants can be predicted. These calculations are highly sensitive to the molecular geometry, and accurate prediction requires the use of appropriate levels of theory and consideration of solvent effects.

Hypothetical Data Table: Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Feature | Predicted Value | Experimental Value |

| IR: C=O Stretch (cm⁻¹) | (Value not available) | (Value not available) |

| ¹H NMR: -OCH₂- (ppm) | (Value not available) | (Value not available) |

| ¹³C NMR: C=O (ppm) | (Value not available) | (Value not available) |

Note: The values in this table are hypothetical and would require both computational prediction and experimental measurement.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for elucidating reaction mechanisms. For this compound, one could model its reactions with various nucleophiles (e.g., water, alcohols, amines) to understand the reaction pathways and energetics.

This would involve:

Locating Reactants, Products, and Intermediates: The geometries and energies of all species involved in the reaction would be calculated.

Finding Transition States (TS): The transition state is the highest energy point along the reaction coordinate. Locating the TS is crucial for determining the activation energy of the reaction.

Calculating Activation Energies: The difference in energy between the reactants and the transition state determines the reaction rate.

By modeling these reactions, one could predict the regioselectivity and stereoselectivity of the reactions of this compound.

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or a physical property.

If a series of related benzoyl chloride derivatives with known activities were available, a QSAR model could be developed for this compound. This would involve:

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound in the series. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological.

Model Building: Using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to build a mathematical equation that relates the descriptors to the activity.

Model Validation: Rigorously validating the model to ensure its predictive power.

Such a model could then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby guiding the design of more potent or selective compounds.

Future Directions and Emerging Research Challenges for 2 2 Fluoroethoxy Benzoyl Chloride

Development of Sustainable and Eco-Friendly Synthetic Methodologies

The traditional synthesis of benzoyl chlorides often involves reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅), which are effective but generate significant corrosive waste (HCl, SO₂) and present handling challenges. google.comchemicalbook.com A primary future challenge is the development of greener synthetic routes for 2-(2-Fluoroethoxy)benzoyl chloride that minimize environmental impact and improve safety.

Current research into sustainable acyl chloride synthesis focuses on several promising strategies:

Catalytic Approaches: The use of catalytic amounts of benign substances like dimethylformamide (DMF) with more common chlorinating agents is one explored avenue. google.com Research could focus on developing novel, recyclable catalysts for the conversion of 2-(2-fluoroethoxy)benzoic acid to its acyl chloride.

Alternative Chlorinating Agents: Investigating less hazardous chlorinating agents is crucial. For instance, processes using oxalyl chloride or reagents generated in situ could reduce toxic byproducts.

Continuous Flow Chemistry: Transitioning from batch processing to continuous flow reactors offers significant advantages in safety, efficiency, and scalability. Flow chemistry allows for precise control over reaction parameters (temperature, pressure, stoichiometry), which can increase yield, reduce waste, and allow for the safe handling of hazardous intermediates. This would be particularly beneficial for managing the reactivity of the acyl chloride group.

Atom Economy: Future synthetic designs will prioritize atom economy, aiming to incorporate the maximum number of atoms from the reactants into the final product. This includes exploring routes that avoid the formation of low-value byproducts like HCl. One industrial method for benzoyl chlorides involves the catalyzed hydrolysis of benzotrichlorides, which can be more atom-economical if the precursors are readily available. researchgate.net Applying a similar strategy to a fluoroethoxy-substituted toluene (B28343) derivative could be a viable, more sustainable long-term goal. researchgate.netgoogle.com

Exploration of Organocatalytic and Metal-Catalyzed Transformations

The reactivity of the acyl chloride functional group makes this compound an ideal candidate for a wide range of catalytic transformations. Future research will likely focus on expanding its synthetic utility through modern catalytic methods.

Organocatalysis: Organocatalysis, which uses small, metal-free organic molecules to catalyze reactions, is a key area of green chemistry. beilstein-journals.org For a molecule like this compound, organocatalysts could mediate various transformations, such as enantioselective additions or substitutions, without the risk of metal contamination in the final product—a critical consideration for pharmaceutical and electronic materials applications. Research challenges include designing specific organocatalysts that can effectively activate the acyl chloride in the presence of the fluoroethoxy group and achieve high selectivity. beilstein-journals.orgbeilstein-journals.org

Metal-Catalyzed Transformations: Metal catalysis remains a powerful tool for C-C and C-X bond formation.